4-Benzyl-3,5-dimethyl-1H-pyrazole
Overview
Description
4-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of benzyl and dimethyl groups at positions 4 and 3,5 respectively, imparts unique chemical properties to this compound. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylhydrazine with 3,5-dimethyl-2-pyrazoline. This reaction can be carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the cyclization process .
Another approach involves the reaction of benzylhydrazine with 3,5-dimethyl-1,3-diketone. This method also requires a catalyst, such as acetic acid, and the reaction is typically conducted under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in industrial processes are often selected to optimize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-Benzyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the benzyl group, resulting in different chemical properties and reactivity.
4-Benzyl-1H-pyrazole: Lacks the dimethyl groups, affecting its biological activity and synthesis routes.
1-Benzyl-3,5-dimethyl-1H-pyrazole: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-Benzyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its versatility in synthetic applications and potential biological activities .
Properties
IUPAC Name |
4-benzyl-3,5-dimethyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-12(10(2)14-13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNQVLCTOFNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341465 | |
Record name | ZINC03164664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23147-77-5 | |
Record name | ZINC03164664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-3,5-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole and how does this structure influence its interactions?
A1: this compound consists of a pyrazole ring substituted with a benzyl group at the 4-position and two methyl groups at the 3- and 5-positions. A key structural feature is the dihedral angle between the pyrazole and phenyl ring planes, measured to be 78.65° []. This non-planar conformation can significantly influence the molecule's interactions with other molecules, including potential binding partners or solvents.
Q2: What is the role of this compound in chemical synthesis?
A2: Research indicates that this compound serves as a precursor for synthesizing this compound-1-carboxamidine. This carboxamidine derivative, including its polymer-bound variant, acts as a reagent for converting primary and secondary amines into their corresponding guanidines []. This reaction is particularly relevant in organic synthesis, as guanidines are important functional groups in various pharmaceuticals and biologically active compounds.
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